molecular formula C20H18FNO5 B12467401 2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

Cat. No.: B12467401
M. Wt: 371.4 g/mol
InChI Key: UGMBTGBNNVUOFR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is a synthetic organic compound characterized by the presence of fluorophenyl and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-fluorophenylacetic acid and 4-acetylphenyl isocyanate. These intermediates are then subjected to esterification and carbamoylation reactions under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H18FNO5

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate

InChI

InChI=1S/C20H18FNO5/c1-13(23)14-4-8-17(9-5-14)22-19(25)10-11-20(26)27-12-18(24)15-2-6-16(21)7-3-15/h2-9H,10-12H2,1H3,(H,22,25)

InChI Key

UGMBTGBNNVUOFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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